2,8-Dihydroxyadenine (2,8-DHA) is a purine derivative that plays a significant role in understanding specific metabolic disorders and renal pathologies. It is primarily known for its association with adenine phosphoribosyltransferase (APRT) deficiency, an autosomal recessive disorder that disrupts purine metabolism []. In individuals with APRT deficiency, the normal conversion of adenine to adenosine monophosphate is hindered, leading to the accumulation of adenine. This excess adenine is then oxidized by xanthine dehydrogenase to form 2,8-DHA [, ]. The compound is characterized by its extremely low solubility in urine at physiological pH [, , , ], resulting in its precipitation and the formation of crystals and, consequently, kidney stones [, , , , ].
2,8-DHA acts as a significant marker for APRT deficiency, aiding in the diagnosis and study of this metabolic disorder. The presence of 2,8-DHA crystals in urine, confirmed through microscopic examination or infrared spectroscopy, serves as a crucial diagnostic indicator [, , ]. The compound's role in inducing nephrolithiasis and nephropathy makes it a key subject in research aiming to understand the mechanisms of crystal-induced kidney damage and potential therapeutic interventions [, ].
While the provided papers don't detail specific methods for synthesizing 2,8-DHA, they highlight its natural production within the body as a consequence of APRT deficiency [, , , ]. The accumulation of adenine and its subsequent oxidation by xanthine dehydrogenase is the primary pathway leading to 2,8-DHA formation in vivo [, , ].
The primary mechanism of action of 2,8-DHA is related to its low solubility in urine [, , , ]. This leads to its precipitation in the urinary tract, forming crystals that can aggregate and lead to the formation of kidney stones [, , , ]. These crystals can also deposit within the renal parenchyma, inducing inflammation and ultimately causing chronic kidney disease [, , ].
2,8-Dihydroxyadenine is characterized by its poor solubility in urine at physiological pH, making it prone to precipitation and crystallization [, , , ]. The crystals are described as spherical and brownish under a microscope []. While other physical and chemical properties such as melting point, boiling point, and spectroscopic characteristics are not explicitly detailed in the reviewed papers, the focus remains on its low solubility and tendency to form crystals in biological systems.
The main application of 2,8-DHA in scientific research is as a marker for APRT deficiency.
Diagnosis of APRT deficiency: The identification of 2,8-DHA crystals in urine serves as a critical diagnostic marker for APRT deficiency [, , ]. Microscopic examination of urine sediment for characteristic spherical, brownish crystals, along with infrared spectroscopy of stones, are employed for accurate diagnosis [, , , ]. * Investigation of the pathogenesis of crystalline nephropathies: The study of 2,8-DHA nephropathy, induced in animal models by feeding an adenine-enriched diet, provides insights into the mechanisms of crystal-induced kidney injury [, ]. Research utilizing APRT knockout mice has been crucial in understanding the progression of renal damage caused by 2,8-DHA crystal deposition [, , ]. These models also facilitate the evaluation of potential therapeutic targets, such as TNF receptors and CD44, for mitigating 2,8-DHA-induced nephropathy [].* Monitoring the effectiveness of therapeutic interventions:* The urinary excretion of 2,8-DHA is used as a marker to assess the effectiveness of treatments such as allopurinol and febuxostat [, , ]. These medications inhibit xanthine dehydrogenase, thus reducing the production of 2,8-DHA and preventing the formation of crystals and stones [, , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: